5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid
Description
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS: 83237-49-4), also known as Zaltoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₇H₁₆O₄S and a molecular weight of 316.37 g/mol . Structurally, it features a phenylthio group at the 2-position of the benzene ring and a carboxyethyl side chain at the 5-position, distinguishing it from simpler phenylacetic acid derivatives. Its physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 517.4±50.0 °C, and a flash point of 266.7±30.1 °C . Zaltoprofen is primarily used for its anti-inflammatory and analgesic effects, targeting conditions like osteoarthritis and rheumatoid arthritis. It is commercially available under stringent purity standards (>98% by HPLC) and is regulated under HS code 2930909090 .
Properties
IUPAC Name |
2-[3-(carboxymethyl)-4-phenylsulfanylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-11(17(20)21)12-7-8-15(13(9-12)10-16(18)19)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKQCCUGCHJSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The process begins with o-chlorophenyl acetic acid ester (15) undergoing Friedel-Crafts acylation using propionyl chloride in the presence of an anhydrous Lewis acid catalyst (e.g., AlCl₃). This yields 5-propionyl-2-chlorophenyl acetic acid ester (16) . The reaction occurs in a solvent system (e.g., dichloromethane) at reflux temperatures (40–60°C) for 4–6 hours.
Critical Parameters
Hydrolysis to Carboxylate Salt
The ester (16) is hydrolyzed in an aqueous alkali metal hydroxide solution (e.g., NaOH or KOH) to form 5-propionyl-2-chlorophenyl acetic acid salt (17) . Hydrolysis occurs at 60–80°C for 2–3 hours, followed by acidification to isolate the free acid.
Optimization Note
Excess hydroxide (2.2–2.4 equivalents) ensures complete conversion, with yields of 88–95%.
Ullmann Condensation with Thiophenol
The carboxylate salt (17) undergoes Ullmann condensation with thiophenol in the presence of copper powder (0.01–0.10 equivalents) to introduce the phenylthio group. The reaction occurs under anhydrous conditions at 140–160°C for 10–15 hours, producing 5-propionyl-2-(phenylthio)phenylacetic acid (13) .
Key Observations
Esterification and Rearrangement
The acid (13) is esterified with methanol or ethanol using sulfuric acid (0.1–0.5 equivalents) as a catalyst, forming 5-propionyl-2-(phenylthio)phenylacetate (18) . Subsequent rearrangement with orthoformate esters (e.g., trimethyl orthoformate) and cuprous chloride (0.01–0.2 equivalents) at 60–90°C yields 5-(1-alkoxycarbonylethyl)-2-(phenylthio)phenylacetate (19) .
Final Hydrolysis and Cyclization
The alkoxycarbonyl group in (19) is hydrolyzed using KOH (2–3 equivalents) at 40–100°C, followed by dehydration cyclization in polyphosphoric acid (PPA) at 80–90°C. This step forms the target compound, this compound (4) , with a purity >98% after recrystallization.
Alternative Synthetic Routes
Direct Friedel-Crafts Approach
A simplified route involves Friedel-Crafts acylation of 2-(phenylthio)phenylacetic acid with propionyl chloride. This one-step method avoids multi-step functionalization but struggles with regioselectivity, yielding 65–75% due to competing ortho/meta acylation.
Continuous Flow Synthesis
NINGBO INNO PHARMCHEM CO., Ltd. employs continuous flow technology for industrial production. Key advantages include:
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Enhanced Safety : Controlled exothermic reactions.
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Higher Throughput : 24/7 operation with automated purification.
Industrial vs. Laboratory-Scale Production
Industrial Protocols
| Parameter | Industrial Method (Continuous Flow) | Laboratory Method (Batch) |
|---|---|---|
| Reactor Type | Continuous flow reactor | Round-bottom flask |
| Temperature Control | Precision (±1°C) | Manual monitoring |
| Catalyst Recovery | 95–98% | 70–80% |
| Annual Output | 10–50 metric tons | 1–5 kg |
Industrial processes prioritize catalyst recycling and solvent recovery to reduce costs.
Pilot-Scale Optimization
Pilot plants utilize external large-scale platforms for distillation and crystallization, achieving batch consistencies of ±2% in purity.
Reaction Conditions and Optimization
Ullmann Condensation Parameters
| Variable | Optimal Range | Effect of Deviation |
|---|---|---|
| Temperature | 140–160°C | <140°C: Incomplete reaction |
| >160°C: Side reactions | ||
| Catalyst (Cu) | 0.035–0.05 equivalents | Lower: Slower kinetics |
| Reaction Time | 10–15 hours | Shorter: Lower conversion |
Copper powder outperforms CuCl or CuO due to higher surface area.
Esterification Efficiency
| Alcohol Solvent | Reaction Time (Hours) | Yield (%) |
|---|---|---|
| Methanol | 8–10 | 82–85 |
| Ethanol | 10–12 | 78–80 |
| Isoamyl Alcohol | 12–14 | 75–77 |
Sulfuric acid (0.1–0.3 equivalents) maximizes esterification rates.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxyl group to an alcohol.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and reduced sulfur compounds.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Phenylacetic Acid (PAA)
- Molecular Formula : C₈H₈O₂.
- Key Differences : Lacks the carboxyethyl and phenylthio substituents present in Zaltoprofen.
α-(Phenylthio)phenylacetic Acid
- Molecular Formula : C₁₄H₁₂O₂S.
- Key Differences : Shares the phenylthio group but lacks the carboxyethyl side chain at the 5-position.
4-(Methylthio)phenylacetic Acid
- Molecular Formula : C₉H₁₀O₂S.
- Key Differences : Substitutes the phenylthio group with a methylthio group, reducing steric bulk and altering electronic properties.
4-(2-Carboxybenzyloxy)phenylacetic Acid
- Molecular Formula : C₁₆H₁₄O₅.
- Key Differences : Features a carboxybenzyloxy substituent instead of phenylthio and carboxyethyl groups.
Pharmacological and Industrial Comparison
Activity and Selectivity
Zaltoprofen’s carboxyethyl group enhances its binding affinity to cyclooxygenase (COX) enzymes compared to simpler phenylacetic acids, which lack this side chain . The phenylthio group at the 2-position improves metabolic stability over oxygenated analogues (e.g., 2-phenoxy derivatives), which are prone to faster hepatic clearance .
Research Findings and Trends
- Efficacy : Zaltoprofen demonstrates superior COX-2 selectivity compared to first-generation NSAIDs like diclofenac, reducing gastrointestinal side effects .
- Market Data : Trade volumes for Zaltoprofen intermediates (e.g., 45 kg shipments from India to South Korea) underscore its industrial demand .
- Emerging Analogues : Derivatives such as 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (CAS: 83237-49-4) are under investigation for enhanced bioavailability .
Biological Activity
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid (CAS No. 83237-49-4) is an organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOS
- Molar Mass : 316.37 g/mol
- Density : 1.34 g/cm³ (predicted)
- Melting Point : 145-146 °C
- Boiling Point : 517.4 °C (predicted)
- pKa : 4.09 (predicted)
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways, possibly through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of infections.
- Analgesic Effects : As an intermediate in the synthesis of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID), it may contribute to pain relief mechanisms similar to other NSAIDs.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
-
Case Study on Zaltoprofen Derivatives :
- A clinical evaluation highlighted that derivatives of this compound showed enhanced analgesic properties compared to traditional NSAIDs.
- Patients reported reduced pain levels and improved mobility after administration.
- In Vitro Studies :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Potential |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 5-(1-Carboxyethyl)-2-(phenylthio)benzoic acid | Low | Moderate | Moderate |
| Zaltoprofen | High | High | Very High |
Q & A
Q. What are the recommended synthetic routes for 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, and how can intermediates be validated?
The synthesis of arylthio-substituted phenylacetic acid derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, α-(phenylthio)phenylacetic acid (CAS 10490-07-0) is synthesized via thiolation of bromophenylacetic acid intermediates using phenylthiolate under basic conditions . To validate intermediates, employ NMR (1H/13C) for structural confirmation and HPLC (≥97% purity) to assess purity. Key diagnostic signals include the carboxylic proton (δ 12-14 ppm in DMSO-d6) and sulfur-linked aromatic protons (δ 7.2-7.8 ppm) .
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Stability studies should use pH-dependent UV-Vis spectroscopy (200–400 nm) to monitor degradation products and LC-MS to identify hydrolyzed byproducts (e.g., free carboxylic acids or thioether cleavage). For example, phenylacetic acid derivatives exhibit reduced stability at pH > 8 due to carboxylate deprotonation, accelerating hydrolysis . Store samples at 4°C in anhydrous DMSO or ethanol to minimize decomposition .
Q. How can researchers optimize purification protocols for high-yield isolation?
Gradient recrystallization (e.g., using ethanol/water mixtures) is effective for carboxyl-containing compounds. For challenging separations, preparative HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) achieves >99% purity. Monitor yield vs. purity trade-offs: a 70:30 acetonitrile:water ratio balances retention and resolution .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the phenylthio moiety in catalytic or photochemical applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model sulfur’s electron-donating effects on reaction pathways. For instance, the phenylthio group lowers the LUMO energy of adjacent carbonyls by ~1.2 eV, enhancing electrophilicity in Michael additions . Pair computational results with cyclic voltammetry to validate redox potentials (e.g., E1/2 for thioether oxidation at +0.8 V vs. Ag/AgCl) .
Q. How should contradictory data on stereochemical outcomes in derivative synthesis be resolved?
Contradictions may arise from solvent polarity or temperature effects on diastereomeric ratios. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and vibrational circular dichroism (VCD) to assign absolute configurations. For example, ethyl 2-(phenylthio)phenylacetate derivatives show solvent-dependent ee values (up to 85% in hexane/isopropanol) .
Q. What methodologies address low reproducibility in biological activity assays involving this compound?
Standardize assay conditions using QC plates with internal controls (e.g., phenylacetic acid as a negative control). For cell-based studies, pre-treat samples with glutathione (1 mM) to mitigate thiol-mediated cytotoxicity artifacts . Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics (KD < 10 μM) .
Methodological Guidance for Data Interpretation
Q. How can researchers differentiate between para/meta substitution isomers in synthetic byproducts?
Use 2D NMR (COSY, NOESY) to identify coupling between the phenylthio group and adjacent substituents. Meta-substituted isomers exhibit distinct NOE correlations between H-2 and H-6 protons, absent in para isomers . Complement with IR spectroscopy (C-S stretch at 670–690 cm⁻¹) to confirm substitution patterns .
Q. What experimental designs minimize side reactions during carboxylate activation (e.g., EDCI/HOBt coupling)?
Optimize stoichiometry (1.2 equivalents EDCI, 1.1 equivalents HOBt) and reaction time (<4 hrs at 0°C) to suppress racemization. Monitor progress via TLC (silica, ethyl acetate/hexane 1:1) and quench with aqueous NaHCO3 to isolate activated esters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
